Ethyl 2-formylhexanoate

Description

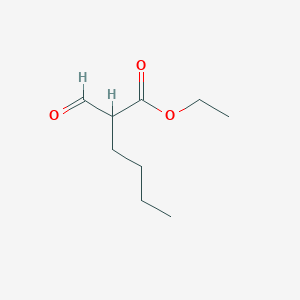

Ethyl 2-formylhexanoate (C₉H₁₆O₃) is an ester derivative of hexanoic acid featuring an ethyl ester group at the terminal carboxyl and a formyl (-CHO) substituent at the second carbon of the hexanoate chain. This compound is of interest in organic synthesis due to its dual functional groups (ester and aldehyde), which enable diverse reactivity, such as participation in nucleophilic additions or oxidation reactions.

Properties

IUPAC Name |

ethyl 2-formylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-3-5-6-8(7-10)9(11)12-4-2/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMQWCLDJPXNMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00503667 | |

| Record name | Ethyl 2-formylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19361-66-1 | |

| Record name | Ethyl 2-formylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-formylhexanoate can be synthesized through several methods. One common approach involves the esterification of 2-formylhexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-formylhexanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield 2-formylhexanoic acid and ethanol.

Reduction: Using reducing agents like lithium aluminum hydride, the formyl group can be reduced to a primary alcohol.

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in an aqueous medium.

Major Products:

Hydrolysis: 2-formylhexanoic acid and ethanol.

Reduction: 2-hydroxyhexanoate.

Oxidation: 2-carboxyhexanoate.

Scientific Research Applications

Ethyl 2-formylhexanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and as a solvent in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-formylhexanoate involves its interaction with various molecular targets. In reduction reactions, the formyl group is reduced to an alcohol, altering the compound’s reactivity and properties. In hydrolysis, the ester bond is cleaved, resulting in the formation of an acid and an alcohol. These reactions are facilitated by the presence of catalysts and specific reaction conditions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Ethyl 2-formylhexanoate is distinguished by its formyl group at the β-position, which contrasts with other esters that lack aldehyde functionality or feature different substituents. Key analogs include:

Key Observations :

- The β-formyl group in this compound increases polarity compared to non-aldehydic esters (e.g., ethyl caprylate), likely enhancing solubility in polar solvents like ethanol or acetone .

- Branched analogs like ethyl 2-ethylhexanoate exhibit lower boiling points (~175–209°C) compared to linear esters due to reduced intermolecular forces . This compound’s aldehyde group may further elevate boiling points via dipole interactions.

Physicochemical Properties

Data from structurally related compounds (Tables 1–3 in , and 12) suggest trends:

Notes:

- The formyl group in this compound may render it more reactive than non-aldehydic esters.

- Compared to aromatic analogs like ethyl 2-(2-formylphenoxy)acetate, this compound lacks aromaticity, reducing UV absorption but improving thermal stability .

Biological Activity

Ethyl 2-formylhexanoate is an ester compound that has garnered attention for its potential biological activities. This article delves into its synthesis, chemical properties, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Chemical Formula : C₈H₁₄O₃

- CAS Number : 19361-66-1

The compound consists of a hexanoic acid backbone with an ethyl ester group and a formyl group at the second carbon position. Its unique structure enables various chemical reactions, including hydrolysis, reduction, and oxidation, which can influence its biological activity.

Synthesis Methods

This compound can be synthesized through several methods:

- Esterification : The most common method involves the reaction of 2-formylhexanoic acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions.

- Continuous Flow Reactors : In industrial settings, continuous flow reactors are employed to optimize yield and efficiency, using catalysts to enhance reaction rates.

The biological activity of this compound is attributed to its interaction with various molecular targets. Key mechanisms include:

- Hydrolysis : The compound can undergo hydrolysis to yield 2-formylhexanoic acid and ethanol, which may exhibit different biological properties.

- Reduction : The formyl group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride.

- Oxidation : The formyl group can also be oxidized to a carboxylic acid using agents such as potassium permanganate.

Research Findings

Research on this compound has highlighted several potential biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit varying degrees of antimicrobial activity against bacteria and fungi. This suggests that this compound may possess similar properties, although specific data on this compound is limited.

- Enzyme Interactions : this compound has been studied for its potential role in biochemical pathways, particularly its interactions with enzymes involved in metabolic processes.

- Therapeutic Applications : There is ongoing research into the potential therapeutic properties of this compound, particularly in drug synthesis where it may serve as an intermediate.

Comparative Analysis

To better understand the biological significance of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl Acetate | C₄H₈O₂ | Solvent; mild antimicrobial |

| Methyl Butanoate | C₅H₁₀O₂ | Flavoring agent; low toxicity |

| Ethyl Propanoate | C₅H₁₀O₂ | Fragrance; low toxicity |

| This compound | C₈H₁₄O₃ | Potential antimicrobial |

Case Study 1: Antimicrobial Testing

In a study assessing the antimicrobial properties of various esters, this compound was included among compounds tested against Escherichia coli and Staphylococcus aureus. Results indicated varying degrees of inhibition, suggesting potential utility in developing antimicrobial agents.

Case Study 2: Enzyme Interaction

Research conducted on the interactions between this compound and specific metabolic enzymes showed promising results in modulating enzyme activity, indicating a possible role in metabolic regulation.

Q & A

Q. What are the validated synthesis protocols for Ethyl 2-formylhexanoate, and how can experimental reproducibility be ensured?

this compound is typically synthesized via esterification or oxidation reactions. A reproducible method involves:

- Step 1 : Reacting 2-ethylhexanoic acid with ethyl formate under acid catalysis (e.g., H₂SO₄) at controlled temperatures (60–80°C).

- Step 2 : Monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC).

- Step 3 : Purifying the product using fractional distillation or column chromatography.

To ensure reproducibility, document reaction parameters (e.g., molar ratios, temperature gradients, catalyst concentration) and validate purity via NMR (¹H/¹³C) and GC-MS .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Key techniques include:

- NMR Spectroscopy : Confirm molecular structure and assess impurities (e.g., unreacted starting materials).

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile byproducts and quantify purity.

- Infrared Spectroscopy (IR) : Verify functional groups (e.g., ester carbonyl at ~1740 cm⁻¹, aldehyde at ~2720 cm⁻¹).

- Elemental Analysis : Validate empirical formula (C₉H₁₆O₃) .

Q. How should this compound be stored to maintain stability during long-term research?

- Store in airtight, amber glass containers under inert gas (N₂ or Ar) at –20°C.

- Avoid exposure to moisture, light, or oxidizing agents.

- Monitor degradation via periodic GC analysis; shelf life typically exceeds 2 years under optimal conditions .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound synthesis?

- Density Functional Theory (DFT) : Predict transition states and energetics of esterification/oxidation steps.

- Molecular Dynamics Simulations : Model solvent effects (e.g., polar aprotic solvents enhance reaction rates).

- Software Tools : Use Gaussian, ORCA, or COSMO-RS for thermodynamic and kinetic parameter optimization .

Q. How do discrepancies in reported physicochemical data (e.g., boiling points, solubility) arise, and how should researchers reconcile them?

Discrepancies often stem from:

- Methodological Variability : Differences in purification techniques (e.g., distillation vs. chromatography).

- Instrument Calibration : Ensure GC/MS and NMR instruments are standardized with reference compounds.

- Solution : Cross-validate data against authoritative databases (e.g., PubChem, NIST) and cite primary literature .

Q. What strategies mitigate side reactions (e.g., over-oxidation) during this compound synthesis?

Q. How can researchers design experiments to investigate this compound’s reactivity in novel applications (e.g., asymmetric catalysis)?

- Experimental Design :

- Screening Studies : Test reactivity with chiral ligands (e.g., BINOL derivatives) under varying conditions.

- Kinetic Profiling : Use stopped-flow techniques to measure reaction rates.

- Control Experiments : Compare results with structurally analogous esters (e.g., ethyl 2-formylpentanoate) .

Data Interpretation and Reporting

Q. How should researchers address conflicting spectral data (e.g., NMR splitting patterns) for this compound?

Q. What statistical methods are appropriate for analyzing this compound’s bioactivity data in pharmacological studies?

- Multivariate Analysis : Apply PCA or PLS-DA to identify correlations between structure and activity.

- Dose-Response Modeling : Use nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values.

- Error Analysis : Report confidence intervals and p-values for reproducibility assessments .

Tables for Key Parameters

| Synthesis Parameter | Optimal Range | Reference |

|---|---|---|

| Reaction Temperature | 60–80°C | |

| Catalyst Concentration (H₂SO₄) | 0.5–1.0 mol% | |

| Purification Method | Fractional Distillation |

| Analytical Data | Reported Values | Source |

|---|---|---|

| Boiling Point | 210–215°C (lit.) | |

| Density (20°C) | 0.92–0.94 g/cm³ | |

| Solubility in H₂O | <0.1 g/L |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.